2-Bromo-3-methoxycyclopent-2-en-1-one
Overview
Description
2-Bromo-3-methoxycyclopent-2-en-1-one is a brominated cyclopentenone derivative that has garnered interest in the field of organic synthesis due to its potential as a building block for constructing heterocyclic and polyheterocyclic compounds. The presence of the bromine atom and the methoxy group in the molecule provides reactive sites for various chemical transformations, making it a versatile synthon for the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of brominated cyclopentenones, such as 2-Bromo-3-methoxycyclopent-2-en-1-one, can be achieved through different methods. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied, revealing that the position of bromination can be influenced by the choice of brominating reagent and solvent. Copper(II) bromide in methanol has been shown to be effective for obtaining 5-bromocyclopentenones, while n-propyl acetate favors the formation of 4-bromoketones . Additionally, the use of dibromocarbene adducts lithiated with butyllithium has been applied to the synthesis of brominated cyclopropyl and cycloheptenyl derivatives, which can be further transformed into various functionalized compounds .
Molecular Structure Analysis
The molecular structure of brominated cyclopentenones is characterized by the presence of a cyclopentene ring substituted with a bromine atom and a methoxy group. The exact position of these substituents can vary, leading to different isomers with distinct reactivity profiles. X-ray crystallographic analysis has been used to elucidate the structure and stereochemistry of related compounds, such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, providing insight into the conformation and electronic distribution within the molecule .
Chemical Reactions Analysis
Brominated cyclopentenones undergo a variety of chemical reactions, including cyclocondensation, alkylation, and cycloaddition, to form heterocyclic structures. The reactivity of these compounds can be exploited to create cyclopropane derivatives through reactions with nucleophiles, as demonstrated by the formation of cyclopropane bis-lactones from 3-bromo-5-methoxyfuran-2(5H)-one . Furthermore, Michael initiated ring closure reactions of brominated acrylic acid derivatives have been shown to yield functionalized cyclopropanes and fused heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-methoxycyclopent-2-en-1-one and its analogs are influenced by the presence of the bromine and methoxy groups. These substituents affect the molecule's polarity, solubility, and reactivity. The bromine atom, in particular, makes the compound susceptible to nucleophilic substitution reactions, while the methoxy group can participate in electrophilic addition reactions. The physical properties such as melting point, boiling point, and solubility in various solvents are essential for the practical application of these compounds in synthetic procedures.
Scientific Research Applications
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Organic Synthesis
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Polymerization
- A study has been conducted on the autopolymerization of 2-bromo-3-methoxycyclopent-2-en-1-one .
- The products and reaction mechanism of the polymerization reaction were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .
- The results provided useful information for the design of monomers via autopolymerization .
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Bromination
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Medicinal Chemistry
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Functional Materials
- Thiophene derivatives, which include compounds like “2-Bromo-3-methoxycyclopent-2-en-1-one”, have received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes .
- The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives .
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Bio-Based Production
properties
IUPAC Name |
2-bromo-3-methoxycyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c1-9-5-3-2-4(8)6(5)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDVAJMYDPQTFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455002 | |
Record name | 2-Bromo-3-methoxycyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxycyclopent-2-en-1-one | |
CAS RN |
14203-25-9 | |
Record name | 2-Bromo-3-methoxycyclopent-2-enone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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